molecular formula C12H25N3O2 B5013200 ethyl 4-{[2-(dimethylamino)ethyl]amino}-1-piperidinecarboxylate

ethyl 4-{[2-(dimethylamino)ethyl]amino}-1-piperidinecarboxylate

Cat. No. B5013200
M. Wt: 243.35 g/mol
InChI Key: BOOCTAXYCRAVSI-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(dimethylamino)ethyl]amino}-1-piperidinecarboxylate, commonly known as EDP-239, is a chemical compound that belongs to the class of piperidinecarboxylates. It is a potent and selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme, which is involved in the regulation of various physiological processes. EDP-239 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

EDP-239 exerts its pharmacological effects by selectively inhibiting the ethyl 4-{[2-(dimethylamino)ethyl]amino}-1-piperidinecarboxylate enzyme, which is highly expressed in the striatum of the brain. This enzyme is involved in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways, which are important for the regulation of neuronal function and synaptic plasticity.
Biochemical and Physiological Effects
EDP-239 has been shown to increase cAMP and cGMP levels in the striatum of the brain, which leads to increased neuronal activity and improved cognitive function. It has also been shown to reduce the levels of oxidative stress and inflammation in the brain, which are implicated in the pathogenesis of various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

EDP-239 has several advantages for use in laboratory experiments, including its high selectivity for ethyl 4-{[2-(dimethylamino)ethyl]amino}-1-piperidinecarboxylate, its ability to penetrate the blood-brain barrier, and its favorable pharmacokinetic properties. However, its high potency and selectivity can also pose challenges for its use in animal models, and its potential side effects on other physiological processes need to be carefully evaluated.

Future Directions

There are several potential future directions for the research and development of EDP-239, including the evaluation of its therapeutic potential in other neurological and psychiatric disorders, the development of more selective and potent ethyl 4-{[2-(dimethylamino)ethyl]amino}-1-piperidinecarboxylate inhibitors, and the investigation of its effects on other physiological processes and systems. Additionally, the development of novel drug delivery methods and formulations could improve the efficacy and safety of EDP-239 for clinical use.

Synthesis Methods

The synthesis of EDP-239 involves a multi-step process that begins with the reaction of N-(4-chlorobutyl)-N,N-dimethylamine with 1-methylpiperidine-2,6-dione to form the intermediate compound N-(4-chlorobutyl)-1-methylpiperidine-2,6-dione. This intermediate is then reacted with ethyl 2-bromoacetate to form the final product EDP-239.

Scientific Research Applications

EDP-239 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including schizophrenia, Huntington's disease, Parkinson's disease, and Alzheimer's disease. It has been shown to improve cognitive function and reduce motor deficits in animal models of these diseases.

properties

IUPAC Name

ethyl 4-[2-(dimethylamino)ethylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O2/c1-4-17-12(16)15-8-5-11(6-9-15)13-7-10-14(2)3/h11,13H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOCTAXYCRAVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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